Cas no 4619-20-9 (4-(4-Methylphenyl)-4-oxobutanoic Acid)

4-(4-Methylphenyl)-4-oxobutanoic Acid is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. Its unique structure, featuring a 4-methylphenyl group and a 4-oxobutanoic acid core, offers high stability and reactivity. This compound is prized for its ability to facilitate complex transformations, making it a valuable intermediate in the development of various pharmaceutical agents.
4-(4-Methylphenyl)-4-oxobutanoic Acid structure
4619-20-9 structure
Product Name:4-(4-Methylphenyl)-4-oxobutanoic Acid
CAS No:4619-20-9
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00020541
CID:45208
PubChem ID:244162
Update Time:2025-07-21

4-(4-Methylphenyl)-4-oxobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-Oxo-4-(p-tolyl)butanoic acid
    • 3-(4-Methylbenzoyl)propionic acid
    • 4-(4-Methylphenyl)-4-oxobutyric Acid
    • 3-(4-METHYLBENZOYL)PROPANOIC ACID
    • 3-(4-Methylbenzoyl)-propionic acid
    • 4-(4-Methylphenyl)-4-oxobutanoic acid
    • 4-(p-Tolyl)-4-oxobutyric Acid
    • 3-(p-Toluoyl)propionic acid
    • CCG-200196
    • 4-oxo-4-p-tolylbutanoic acid
    • FT-0613691
    • 4-Oxo-4-(4-tolyl)butyric acid
    • AC-16655
    • 4-Oxo-4-p-tolyl-butyric acid
    • 4-Oxo-4-(para-tolyl)-butyric acid
    • s10915
    • SMR000150690
    • beta-(4-Methylbenzoyl)propionic acid
    • BS-4059
    • NSC-54788
    • EN300-17198
    • Maybridge1_000077
    • 4-Oxo-4-(4-tolyl)butyricacid
    • NSC54788
    • 4-Oxo-4-(p-tolyl)butyric Acid
    • 4-(4-methyl-phenyl)-4-oxobutanoic acid
    • M1377
    • InChI=1/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14
    • 4-methyl-gamma-oxobenzenebutanoic acid
    • AKOS000199954
    • ZYB7JU7CMX
    • Propionic acid, 3-p-toluoyl-
    • BB 0218477
    • MFCD00020541
    • 4-Oxo-4-p-tolylbutyric acid
    • .BETA.-(4-METHYLBENZOYL)PROPIONIC ACID
    • SY032321
    • 4619-20-9
    • NS00022206
    • CHEMBL1483046
    • Z56899081
    • 3-p-Toluoylpropionic acid
    • MLS000571116
    • 4-METHYL-.GAMMA.-OXOBENZENEBUTANOIC ACID
    • ZOLPIDEM TARTRATE IMPURITY C [EP IMPURITY]
    • AF-962/00506035
    • J-510732
    • UNII-ZYB7JU7CMX
    • 4-(4-Methylphenyl)-4-oxobutanoic acid #
    • CS-0128424
    • DTXSID00288225
    • SCHEMBL822930
    • MixCom1_000143
    • AMY6406
    • Q4637072
    • 4-(4-Methylphenyl)-4-oxobutyric acid, 98%
    • DB-051360
    • STK202164
    • BBL000484
    • ALBB-020398
    • Benzenebutanoic acid, 4-methyl-gamma-oxo-
    • 4-(4-Methylphenyl)-4-oxobutanoic Acid
    • MDL: MFCD00020541
    • Inchi: 1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
    • InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)CCC(=O)O
    • BRN: 2099653

Computed Properties

  • Exact Mass: 192.07900
  • Monoisotopic Mass: 192.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: White powder
  • Density: 1.1430 (rough estimate)
  • Melting Point: 127.0 to 131.0 deg-C
  • Boiling Point: 378.8℃ at 760 mmHg
  • Flash Point: 197.0±19.7 °C
  • Refractive Index: 1.5340 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 54.37000
  • LogP: 2.04250
  • Solubility: Insoluble in water
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(4-Methylphenyl)-4-oxobutanoic Acid Security Information

4-(4-Methylphenyl)-4-oxobutanoic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(4-Methylphenyl)-4-oxobutanoic Acid Pricemore >>

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4-(4-Methylphenyl)-4-oxobutanoic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4619-20-9)3-(4-甲基苯甲酰)丙酸
Order Number:LE25905210;LE25905211;LE208
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:53
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:4619-20-9)3-(4-Methylbenzoyl)propionic acid
Order Number:sfd11481
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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4-(4-Methylphenyl)-4-oxobutanoic Acid Related Literature

Additional information on 4-(4-Methylphenyl)-4-oxobutanoic Acid

Introduction to 4-(4-Methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9)

4-(4-Methylphenyl)-4-oxobutanoic Acid, identified by its Chemical Abstracts Service (CAS) number 4619-20-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanoic acid backbone substituted with a 4-methylphenyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of both a carboxylic acid moiety and an aromatic ring makes it a valuable scaffold for drug discovery and synthetic chemistry applications.

The compound's structure, characterized by a 4-methylphenyl group attached to a β-keto acid derivative, positions it as a candidate for further functionalization. Such structural features are often exploited in medicinal chemistry to modulate interactions with biological targets. The 4-oxobutanoic acid moiety, in particular, is known for its role in various metabolic pathways and its ability to participate in condensation reactions, making it a versatile intermediate in synthetic processes.

In recent years, the pharmaceutical industry has shown increasing interest in molecules that incorporate aromatic rings with substituents like 4-methylphenyl. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. For instance, derivatives of 4-(4-methylphenyl)-4-oxobutanoic Acid have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The carboxylic acid group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

One of the most compelling aspects of 4-(4-methylphenyl)-4-oxobutanoic Acid is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of heterocyclic derivatives, which are known for their broad spectrum of biological activities. For example, the introduction of nitrogen atoms into the aromatic ring or the extension of the side chain can lead to novel compounds with enhanced pharmacological properties. Such modifications are often guided by computational modeling and high-throughput screening techniques to identify promising candidates for further development.

The compound's relevance extends beyond academic research into industrial applications. Its structural features make it suitable for use in agrochemicals and material science, where precise molecular design is crucial. The β-keto acid functionality is particularly useful in organic synthesis, serving as a precursor for enones and other reactive intermediates. This versatility has led to its incorporation in multi-step synthetic routes aimed at producing high-value chemicals.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. 4-(4-Methylphenyl)-4-oxobutanoic Acid has been studied in the context of catalytic processes that minimize waste and energy consumption. For instance, transition metal-catalyzed reactions have been employed to introduce substituents at specific positions on the aromatic ring or side chain with high efficiency. These approaches align with global efforts to develop more environmentally friendly chemical processes.

The compound's role in drug discovery continues to evolve with advancements in biotechnology. High-resolution structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into how 4-(4-methylphenyl)-4-oxobutanoic Acid interacts with biological targets. These structural insights are critical for designing molecules with improved selectivity and reduced side effects. Additionally, computational methods like molecular dynamics simulations are being used to predict how modifications to the molecule will affect its binding affinity and pharmacokinetic properties.

In summary, 4-(4-methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9) represents a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its structural features offer opportunities for diverse applications, from drug development to sustainable chemical synthesis. As research progresses, this compound is likely to remain at the forefront of molecular innovation, driving advancements across multiple scientific disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:4619-20-9)3-(4-甲基苯甲酰)丙酸
LE25905210;LE25905211;LE208
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:4619-20-9)3-(4-Methylbenzoyl)propionic acid
sfd11481
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email